molecular formula C16H15FN4OS B2564480 4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034571-91-8

4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2564480
CAS No.: 2034571-91-8
M. Wt: 330.38
InChI Key: FPQUSNBQXIACDZ-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the Thiophene Moiety: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
  • 4-(4-chlorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide
  • 4-(4-bromophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide

Uniqueness

4-(4-fluorophenyl)-N-(1-(thiophen-2-yl)propyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and metabolic stability. The thiophene moiety adds to its electronic properties, making it suitable for various applications in materials science and medicinal chemistry.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(1-thiophen-2-ylpropyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c1-2-12(13-4-3-9-23-13)18-16(22)15-14(19-21-20-15)10-5-7-11(17)8-6-10/h3-9,12H,2H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQUSNBQXIACDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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